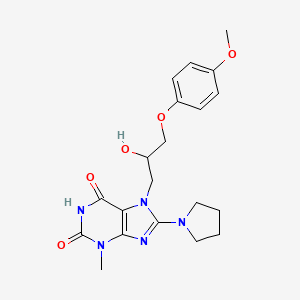

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to a class of modified purine-2,6-diones, which are structurally characterized by a bicyclic purine core substituted at positions 3, 7, and 8. The 8-position is substituted with a pyrrolidin-1-yl group, which introduces a secondary amine that may influence solubility and binding affinity.

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5/c1-23-17-16(18(27)22-20(23)28)25(19(21-17)24-9-3-4-10-24)11-13(26)12-30-15-7-5-14(29-2)6-8-15/h5-8,13,26H,3-4,9-12H2,1-2H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFRSJFRDQASRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological significance.

Chemical Structure and Properties

The chemical formula of the compound is , indicating a molecular weight of approximately 493.57 g/mol. The structural components include a purine base modified with various functional groups that may influence its biological interactions.

Research indicates that this compound interacts with various biological pathways, primarily through modulation of adenosine receptors. Notably, it has been shown to act as an agonist at the A3 adenosine receptor (A3AR), which is implicated in numerous physiological processes including inflammation and cancer progression. The binding affinity of related compounds at A3AR suggests that this molecule may exhibit similar properties, although specific data on this compound's Ki value remains sparse .

Pharmacological Effects

- Anti-inflammatory Properties : Compounds structurally related to this compound have demonstrated anti-inflammatory effects in vitro and in vivo. These effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

- Anticancer Activity : Preliminary studies suggest potential anticancer properties through apoptosis induction in various cancer cell lines. This is hypothesized to occur via the activation of signaling pathways that lead to cell cycle arrest and subsequent apoptosis .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

Study 1: A3 Adenosine Receptor Interaction

In a study focusing on the interaction of nucleoside scaffolds with adenosine receptors, derivatives similar to our compound were evaluated for their binding affinities. The results indicated that modifications at the pyrrolidine moiety significantly enhanced A3AR affinity, suggesting that structural optimization could yield more potent analogs .

Study 2: Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of related compounds revealed that they effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages. This finding supports the hypothesis that our compound could similarly modulate inflammatory responses, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs from the evidence, focusing on substituents, physicochemical properties, and synthesis strategies.

*Calculated using ChemDraw.

Key Findings from Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 4-methoxyphenoxy group in the target compound and ’s analog increases logP compared to ’s 3,4-dimethylphenoxy and ’s 4-chlorophenoxy .

- Solubility : Pyrrolidinyl (target) and piperazinyl () groups enhance water solubility due to their basicity, whereas sulfanyl () and hydrazinylidene () groups reduce it .

- Stereochemistry: The hydroxypropyl chain at C7 in all compounds introduces chirality, which may affect receptor binding (e.g., adenosine A₂ₐ receptors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.